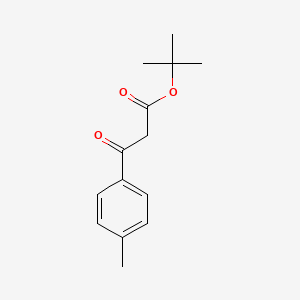

tert-Butyl b-oxo-4-methylbenzenepropanoate

Description

Significance of β-Keto Esters as Multifunctional Synthons in Contemporary Organic Chemistry

β-Keto esters are organic compounds characterized by a ketone functional group located at the β-position relative to an ester group. fiveable.meucla.edu This unique structural arrangement, possessing both electrophilic and nucleophilic sites, makes them exceptionally valuable as multifunctional synthons in modern organic synthesis. researchgate.netacs.org Their versatility allows them to be key intermediates in the creation of a wide array of complex molecules, including pharmaceuticals and natural products. researchgate.netnumberanalytics.com The presence of acidic protons on the α-carbon, situated between the two carbonyl groups, facilitates the formation of enolates, which are crucial for a variety of carbon-carbon bond-forming reactions. fiveable.me Consequently, β-keto esters are instrumental in constructing complex molecular skeletons through reactions like alkylations, aldol (B89426) condensations, and cyclizations. fiveable.menih.gov

Structural Features and Unique Reactivity Profile of tert-Butyl β-oxo-4-methylbenzenepropanoate within the β-Keto Ester Class

Tert-Butyl β-oxo-4-methylbenzenepropanoate is a specific β-keto ester with the chemical formula C₁₄H₁₈O₃. nih.gov Its structure consists of a benzene (B151609) ring substituted with a methyl group at the fourth position (para-position). This aromatic ring is attached to a three-carbon propanoate chain, which features a ketone at the β-position and a bulky tert-butyl group in the ester functionality.

The presence of the aromatic ring and the tert-butyl group significantly influences its reactivity. The p-methylphenyl group can affect the acidity of the α-protons and the reactivity of the adjacent carbonyl group. The sterically demanding tert-butyl group can influence the stereochemical outcome of reactions at the α-carbon and may hinder certain transformations at the ester carbonyl. For instance, while transesterification is a common reaction for β-keto esters, the bulky tert-butyl group can present a steric challenge, although reactions can still proceed under appropriate conditions. mdpi.com

Interactive Data Table: Properties of tert-Butyl β-oxo-4-methylbenzenepropanoate

| Property | Value |

| Molecular Formula | C₁₄H₁₈O₃ |

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | tert-butyl 3-(4-methylphenyl)-3-oxopropanoate |

Historical Context and Evolution of β-Keto Ester Chemistry Relevant to Substituted Benzenepropanoates

The history of β-keto ester chemistry is intrinsically linked to the discovery of the Claisen condensation by German chemist Rainer Ludwig Claisen in 1887. numberanalytics.comwikipedia.orglibretexts.org This fundamental carbon-carbon bond-forming reaction involves the condensation of two esters in the presence of a strong base to yield a β-keto ester. numberanalytics.comgeeksforgeeks.org The initial work laid the foundation for the synthesis of a vast array of these valuable intermediates.

Over the years, numerous variations and improvements to the synthesis of β-keto esters have been developed. The Dieckmann condensation, an intramolecular version of the Claisen condensation, allows for the formation of cyclic β-keto esters. researchgate.netwikipedia.org Other methods include the acylation of ketone enolates and reactions involving diketene. wikipedia.orgnih.gov The development of palladium-catalyzed reactions of allylic β-keto carboxylates has further expanded the synthetic utility of this class of compounds. nih.gov The synthesis of substituted benzenepropanoates, a category that includes tert-Butyl β-oxo-4-methylbenzenepropanoate, has benefited from these advancements, allowing for greater control over the substitution patterns on the aromatic ring. youtube.comkhanacademy.org

Research Trajectories and Contemporary Challenges in Aromatic β-Keto Ester Synthesis and Transformation

Current research in the field of aromatic β-keto esters is focused on several key areas. A significant challenge lies in the development of more efficient and environmentally friendly synthetic methods. rsc.org This includes the use of novel catalysts and reaction conditions to improve yields, reduce waste, and simplify purification processes. For instance, recent advancements have focused on one-pot transformations of aromatic ketones into aromatic esters, which can streamline synthetic pathways. sciencedaily.comazom.comwaseda.jp

Another major area of research is the development of asymmetric transformations of β-keto esters to produce chiral molecules with high enantioselectivity. acs.orgacs.org This is particularly important for the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry. Organocatalysis has emerged as a powerful tool for these asymmetric syntheses. acs.org Furthermore, there is ongoing interest in exploring the novel reactivity of β-keto esters to access new molecular architectures. This includes the development of new C-C and C-heteroatom bond-forming reactions and the use of β-keto esters in multicomponent reactions. researchgate.net Overcoming the challenges associated with the synthesis and transformation of highly substituted and sterically hindered aromatic β-keto esters remains a key objective for organic chemists. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C14H18O3 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

tert-butyl 3-(4-methylphenyl)-3-oxopropanoate |

InChI |

InChI=1S/C14H18O3/c1-10-5-7-11(8-6-10)12(15)9-13(16)17-14(2,3)4/h5-8H,9H2,1-4H3 |

InChI Key |

SAHWYPRVBBXIFL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(=O)OC(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tert Butyl β Oxo 4 Methylbenzenepropanoate and Analogues

Classical Condensation Reactions and their Refinements for β-Keto Esters

Classical condensation reactions remain fundamental in the synthesis of β-keto esters. These methods, established for over a century, have undergone significant refinement to improve yield, selectivity, and substrate scope.

The Claisen condensation is a carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base to form a β-keto ester. numberanalytics.comwikipedia.org The reaction is driven by the final deprotonation of the product, which requires a stoichiometric amount of base. wikipedia.org When dealing with sterically hindered substrates, such as those involving a tert-butyl group, or with aromatic esters, specific optimizations are necessary to achieve viable yields.

A primary challenge is the selection of an appropriate base that does not interfere with the reaction through nucleophilic substitution at the ester's carbonyl carbon. wikipedia.org For this reason, the conjugate alkoxide base of the alcohol formed during the reaction is often used. libretexts.org However, for hindered esters, stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) may be employed. wikipedia.org A key strategy for the synthesis of complex β-ketoesters using tert-butyl acetate (B1210297) involves using an excess of the t-butyl acetate enolate, which serves to rapidly deprotonate the product and prevent side reactions. orgsyn.org

Crossed Claisen condensations, which involve two different esters, can lead to a mixture of four products if both esters can act as both nucleophile and electrophile. libretexts.orgorganic-chemistry.org To achieve selectivity, the reaction is typically designed so that one ester partner cannot form an enolate. This is often achieved by using an aromatic ester (like methyl benzoate) or a carbonate, which lacks α-hydrogens. organic-chemistry.orgfiveable.me This non-enolizable ester acts solely as the electrophile (acylating agent).

The other partner, the enolizable ester, acts as the nucleophile. When synthesizing tert-butyl β-keto esters, tert-butyl acetate is used as the nucleophilic component. Its bulky tert-butyl group can influence reactivity, but by carefully controlling conditions and using a non-enolizable partner, a single desired product can be obtained. The use of a strong, non-nucleophilic base is often preferred in these cases to prevent unwanted side reactions. wikipedia.org

Table 1: Strategies for Selective Crossed Claisen Condensation

| Strategy | Description | Key Reactants Example | Purpose |

| Non-Enolizable Ester | One ester partner lacks α-hydrogens and can only act as an electrophile. | Ester 1: Methyl Benzoate (non-enolizable)Ester 2: tert-Butyl Acetate (enolizable) | Prevents self-condensation of the acylating ester, leading to a single primary product. organic-chemistry.orgfiveable.me |

| Excess Nucleophile | Using an excess of the enolizable ester's enolate. | Ester 1: N-Boc hydroxyproline (B1673980) methyl esterEster 2: tert-Butyl Acetate (excess) | The excess enolate rapidly deprotonates the β-keto ester product, driving the reaction to completion and preventing side reactions. orgsyn.org |

| Directed Condensation | Use of pre-formed enolates with strong, non-nucleophilic bases. | Base: Lithium diisopropylamide (LDA)Ester 1: Added to LDA to form enolateEster 2: Added to the enolate solution | Provides precise control over which ester acts as the nucleophile, improving selectivity. wikipedia.org |

The Dieckmann condensation is the intramolecular equivalent of the Claisen condensation, where a diester reacts with a base to form a cyclic β-keto ester. mychemblog.comwikipedia.orgnumberanalytics.com This reaction is a powerful tool for synthesizing five- and six-membered rings, which are formed with high efficiency due to their inherent steric stability. wikipedia.orgorgoreview.com The mechanism is analogous to the intermolecular Claisen condensation, involving the formation of an enolate at one ester moiety which then attacks the carbonyl carbon of the second ester group within the same molecule. mychemblog.comorgoreview.com

The reaction is typically effected with a base like sodium alkoxide in an alcohol solvent. organic-chemistry.org As with the standard Claisen condensation, the driving force is the formation of the stable, resonance-stabilized enolate of the cyclic β-keto ester product. mychemblog.com If the starting diester is unsymmetrical, a mixture of products can be formed, depending on which α-carbon is deprotonated. orgoreview.com

The Reformatsky reaction traditionally involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to yield a β-hydroxy-ester. wikipedia.orgnumberanalytics.com The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than corresponding Grignard reagents or lithium enolates, thus preventing side reactions like addition to the ester group. wikipedia.orgpearson.com

For the synthesis of β-keto esters using this methodology, an adaptation is required. The initial reaction, when applied to an aryl-substituted ketone (e.g., 4-methylacetophenone) and an α-halo ester (e.g., tert-butyl bromoacetate), would produce a β-hydroxy-ester. To arrive at the target tert-Butyl β-oxo-4-methylbenzenepropanoate, a subsequent oxidation step is necessary. The secondary alcohol of the β-hydroxy-ester must be oxidized to a ketone using standard oxidizing agents. This two-step sequence—Reformatsky reaction followed by oxidation—adapts the classical method for the synthesis of β-keto esters from aryl-substituted carbonyl compounds.

Claisen Condensation: Optimization for Hindered and Aromatic Ester Substrates

Transition Metal-Catalyzed Routes to β-Keto Esters

In recent decades, transition metal catalysis has emerged as a powerful alternative for the synthesis of β-keto esters, offering milder reaction conditions and broader functional group tolerance compared to classical methods.

Palladium-catalyzed cross-coupling reactions represent a state-of-the-art method for forming carbon-carbon bonds. The α-arylation of ketone enolates, a reaction extensively developed by groups such as Hartwig and Buchwald, is a direct route to aromatic β-keto esters. organic-chemistry.org This process typically involves the reaction of a ketone enolate with an aryl halide in the presence of a palladium catalyst. organic-chemistry.org

The catalytic cycle generally consists of a palladium(0) complex, a sterically hindered and electron-rich phosphine (B1218219) ligand (e.g., P(t-Bu)₃), and a base to generate the enolate. organic-chemistry.orgnih.gov The bulky ligands are crucial as they accelerate both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination step that forms the C-C bond, while preventing β-hydride elimination. organic-chemistry.org This methodology has been successfully applied to the coupling of α-keto ester enolates with aryl bromides, providing access to a range of β-stereogenic α-keto esters. nih.govnih.gov

Palladium-catalyzed carbonylation reactions also provide a route to these structures. These methods can involve the introduction of a carbonyl group (CO) between an organic halide and a nucleophile. acs.org For instance, the palladium-catalyzed carboxylation of ketone enolates using sources like carbon monoxide can also be employed to synthesize β-keto esters. nih.gov

Table 2: Typical Components for Palladium-Catalyzed α-Arylation of Ketone Enolates

| Component | Example(s) | Role in Reaction |

| Palladium Precatalyst | Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)),Pd(OAc)₂ (palladium(II) acetate) | The active palladium(0) species that participates in the catalytic cycle. organic-chemistry.orgnih.gov |

| Ligand | P(t-Bu)₃ (tri-tert-butylphosphine),Biphenyl-based phosphines | Stabilizes the palladium center, promotes oxidative addition and reductive elimination, and influences selectivity. organic-chemistry.org |

| Base | NaH (sodium hydride),LiHMDS (lithium hexamethyldisilazide),NaOtBu (sodium tert-butoxide) | Deprotonates the ketone to form the nucleophilic enolate. organic-chemistry.org |

| Aryl Source | Aryl bromides, Aryl chlorides | Acts as the electrophile, providing the aromatic group to be coupled. organic-chemistry.org |

Other Metal-Mediated Carbon-Carbon Bond Forming Reactions in β-Keto Ester Synthesis

Beyond classical methods like the Claisen condensation, a variety of other metal-mediated reactions have been developed for the synthesis of β-keto esters. These methods often provide alternative pathways with improved yields and functional group tolerance. Transition metal-catalyzed transfer hydrogenative carbonyl addition, for instance, avoids the need for pre-formed, often sensitive organometallic reagents. utexas.edu

Molybdenum, in the form of molybdenum(VI) dichloride dioxide, has been shown to effectively catalyze the condensation of aldehydes with ethyl diazoacetate to yield β-keto esters under mild, room temperature conditions. organic-chemistry.org Similarly, niobium pentachloride (NbCl5) serves as an efficient catalyst for the same transformation. organic-chemistry.org Palladium catalysis has also been employed for the asymmetric addition of cyclic β-keto esters to electrophiles like activated olefins and N-Boc imines. acs.org Chiral cationic Pd(II) N-heterocyclic carbene (NHC) complexes catalyze these reactions, leading to products with high enantioselectivities (up to 96% ee). acs.org The proposed mechanism involves the formation of a chiral palladium enolate, which then reacts with the electrophile. acs.org

These diverse metal-catalyzed approaches highlight the continuous development of novel strategies for carbon-carbon bond formation in the synthesis of β-keto esters and their derivatives.

Enzymatic and Organocatalytic Approaches for Stereoselective β-Keto Ester Synthesis

In the quest for greener and more selective synthetic methods, enzymatic and organocatalytic strategies have emerged as powerful alternatives to traditional metal-based catalysis. These approaches often proceed under mild conditions and can provide high levels of stereocontrol, which is crucial for the synthesis of chiral molecules.

Transesterification is a key reaction for modifying esters, and the use of enzymes, particularly lipases, offers a highly selective and environmentally benign method. nih.gov Lipases are widely used in the synthesis of enantiomerically pure pharmaceutical intermediates due to their excellent stability in organic solvents and their ability to catalyze reactions with high regio- and enantioselectivity without the need for cofactors. nih.gov

The selective transesterification of a β-keto ester over other ester types is possible because the reaction often proceeds through an enol intermediate, where chelation to the catalyst can occur. nih.gov Lipase-catalyzed irreversible transesterifications, often using enol esters as acylating agents, are particularly effective for the kinetic resolution of racemic alcohols, producing chiral esters and alcohols with high enantiomeric excess. acs.org For example, porcine pancreatic lipase (B570770) (PPL) has been used to catalyze reactions under mild conditions, demonstrating the broad utility of enzymes in constructing complex molecules. mdpi.com

Table 1: Lipase-Catalyzed Reactions

| Enzyme | Reaction Type | Substrates | Key Feature | Ref |

|---|---|---|---|---|

| Lipase | Transesterification | β-Keto Esters, Alcohols | Selective modification of β-keto esters | nih.gov |

| Lipase (e.g., CAL-B) | Kinetic Resolution | Racemic Alcohols, Acyl Donors | Production of enantiomerically pure APIs | nih.gov |

| Porcine Pancreatic Lipase (PPL) | Cyclization | β-Ketothioamides, β-Nitrostyrenes | Eco-friendly synthesis of heterocycles | mdpi.com |

N-Heterocyclic carbenes (NHCs) have become a cornerstone of organocatalysis, enabling a wide array of transformations. In the context of β-keto esters, NHCs catalyze unique reactions that lead to a variety of valuable derivatives. One notable application is in dynamic kinetic resolutions (DKR) of racemic α-substituted β-keto esters. nih.gov This process leverages the basic conditions used for NHC generation to simultaneously promote racemization of the starting material, allowing for the synthesis of highly substituted β-lactones with excellent stereoselectivity (up to 99% ee). nih.gov

NHCs also catalyze the cross-aza-benzoin reaction between aldehydes and α-imino esters to efficiently produce α-amino-β-keto esters, which are valuable pharmaceutical intermediates. beilstein-journals.org The reaction proceeds chemoselectively under mild conditions. beilstein-journals.org Furthermore, NHC catalysis can be used in formal [4+2] annulations followed by ring-opening to yield γ-keto-β-silyl esters and amides with extremely high enantioselectivities. organic-chemistry.org These methods demonstrate the versatility of NHCs in generating diverse and complex β-keto ester derivatives through novel reaction pathways. organic-chemistry.orgorganic-chemistry.org

Table 2: Examples of NHC-Catalyzed Transformations

| Reaction Type | Substrates | Product | Catalyst System | Ref |

|---|---|---|---|---|

| Dynamic Kinetic Resolution | Racemic α-substituted β-keto esters, Aldehydes | Highly substituted β-lactones | NHC catalyst, Base | nih.gov |

| Cross-Aza-Benzoin | Aldehydes, α-Imino esters | α-Amino-β-keto esters | NHC catalyst | beilstein-journals.org |

| Formal [4+2] Annulation | β-Silyl enones, HOBT ester | γ-Keto-β-silyl esters/amides | NHC catalyst | organic-chemistry.org |

The acidic α-proton of β-keto esters makes them ideal prochiral nucleophiles for asymmetric α-functionalization reactions. arkat-usa.org Organocatalysis provides a powerful platform for achieving these transformations with high enantioselectivity. acs.org

A prominent strategy involves the use of hypervalent iodine reagents as electrophilic sources, combined with chiral organocatalysts. arkat-usa.org For example, cinchona alkaloids and their derivatives have been used to catalyze the asymmetric α-azidation of β-keto esters, although challenges with yield and enantioselectivity can exist. nih.gov Similarly, cinchona-derived catalysts are effective in the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, providing access to chiral δ-peroxy-β-keto esters with high enantiomeric ratios (up to 95:5). nih.gov These reactions often benefit from an acid co-catalyst that activates the substrate and prevents side reactions. nih.gov The field continues to expand, with organocatalytic methods enabling a wide range of α-functionalizations, including cyanations and trifluoromethylthiolations. arkat-usa.org

Novel Synthetic Strategies for the Benzenepropanoate Framework

Developing new methods to construct and functionalize the core benzenepropanoate skeleton is essential for accessing novel analogues and derivatives. Recent strategies have focused on one-pot procedures and unique bond formations that are difficult to achieve through traditional means.

A novel and powerful strategy for modifying β-keto esters involves a zinc carbenoid-mediated chain extension. organic-chemistry.orgacs.org This one-pot reaction converts β-keto esters into the corresponding γ-keto esters by treatment with a zinc carbenoid, such as that generated from diethyl zinc and methylene (B1212753) iodide (Furukawa's reagent). acs.orgnih.gov The proposed mechanism involves the formation of a zinc enolate, which then reacts with the carbenoid to form a donor-acceptor cyclopropane (B1198618) intermediate that subsequently fragments. organic-chemistry.orgnih.gov

This methodology has been extended to achieve β-functionalization, a challenging transformation using conventional methods. By using substituted diiodoalkanes like 1,1-diiodoethane (B1619546) or α,α-diiodotoluene, methyl or aryl groups can be introduced at the β-position of the resulting γ-keto ester with high regioselectivity. organic-chemistry.org The reaction conditions can be optimized by pre-forming the zinc enolate before adding the carbenoid, leading to yields ranging from 67% to 88%. organic-chemistry.org This method also allows for the synthesis of α,β-unsaturated-γ-keto esters by trapping the intermediate zinc enolate with iodine followed by elimination with a base, proceeding with complete E-selectivity. acs.orgorganic-chemistry.orgnih.gov

Table 3: Summary of Zinc Carbenoid-Mediated Reactions

| Starting Material | Reagents | Product | Key Feature | Ref |

|---|---|---|---|---|

| β-Keto Ester | Et₂Zn, CH₂I₂ | γ-Keto Ester | One-carbon chain extension | organic-chemistry.orgacs.org |

| β-Keto Ester | Et₂Zn, 1,1-diiodoalkane | β-Substituted γ-Keto Ester | Regioselective β-functionalization | organic-chemistry.org |

| β-Dicarbonyl | Et₂Zn, CH₂I₂, I₂, DBU | α,β-Unsaturated-γ-keto ester | One-pot synthesis with E-selectivity | organic-chemistry.orgnih.gov |

Direct Substitution and Coupling Reactions at the α- and β-Positions of β-Keto Esters

The acidic α-protons of β-keto esters like tert-butyl β-oxo-4-methylbenzenepropanoate are readily removed by a base to form a stabilized enolate, which can act as a nucleophile in a variety of substitution and coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds at the α-position. Advanced methodologies often employ transition metal catalysts to achieve high selectivity and efficiency.

Palladium-catalyzed reactions are particularly prominent for the α-arylation and α-alkylation of β-keto esters. For instance, the palladium-catalyzed decarboxylative allylic alkylation of β-keto esters provides a method for the introduction of allyl groups. nih.gov While this specific reaction involves the loss of the ester group, related palladium-catalyzed methodologies can achieve α-functionalization without decarboxylation. The choice of ligand is crucial in these reactions, often dictating the reaction's success and selectivity.

Rhodium catalysis has also emerged as a powerful tool for the α-alkylation of ketones and related compounds using alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. This process is atom-economical and environmentally benign as water is the only byproduct. In a typical sequence, the catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes an aldol (B89426) condensation with the enolate of the β-keto ester. The resulting intermediate is then reduced by the catalyst, which returns the borrowed hydrogen, to yield the α-alkylated product. Research on the rhodium-catalyzed alkylation of aromatic ketones with allylic alcohols has demonstrated the feasibility of such transformations, providing a template for the modification of compounds like tert-butyl β-oxo-4-methylbenzenepropanoate. mdpi.com

Copper-catalyzed reactions offer another avenue for the functionalization of β-keto esters. Asymmetric copper-catalyzed fluorination of cyclic β-keto esters has been achieved with high enantioselectivity using specialized ligands. nih.gov Furthermore, copper catalysis can facilitate Mannich-type oxidative β-functionalization of related carbonyl compounds, indicating the potential for modifications at the less accessible β-position, although this is less common for β-keto esters themselves. rsc.org

Metal-free approaches, such as phase-transfer catalysis, have been successfully applied to the asymmetric α-alkylation of cyclic β-keto esters and amides, offering a greener alternative to transition metal-based methods. rsc.org These reactions typically employ chiral cinchona alkaloid derivatives as catalysts to achieve high enantioselectivity.

Below is a representative table of data for the rhodium-catalyzed α-alkylation of an aromatic ketone, which serves as a model for the potential alkylation of tert-butyl β-oxo-4-methylbenzenepropanoate.

| Entry | Aromatic Ketone Substrate | Alcohol Substrate | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Acetophenone | 1-Phenylethanol | [CpRhCl2]2 / Cu(OAc)2·H2O | 32 | mdpi.com |

| 2 | 4'-Methylacetophenone | 1-Butanol | [CpRhCl2]2 / Cu(OAc)2·H2O | 55 | mdpi.com |

| 3 | 4'-tert-Butylacetophenone | 1-Pentanol | [Cp*RhCl2]2 / Cu(OAc)2·H2O | 76 | mdpi.com |

Advanced Transesterification Methodologies for tert-Butyl β-oxo-4-methylbenzenepropanoate

Transesterification is a key reaction for the synthesis of tert-butyl β-oxo-4-methylbenzenepropanoate, typically starting from a more common methyl or ethyl ester precursor. This process involves the substitution of the alkoxy group of the ester with another, in this case, a tert-butoxy (B1229062) group from tert-butanol (B103910). The reaction is generally reversible and requires a catalyst to proceed at a reasonable rate. nih.gov The steric bulk of the tert-butyl group presents a significant challenge, often leading to lower yields compared to transesterification with primary or secondary alcohols. nih.gov

A variety of catalysts have been developed to address this challenge. Lewis acids are commonly employed, with the mechanism involving the activation of the ester carbonyl group towards nucleophilic attack by the alcohol. Metal triflates, such as aluminum triflate (Al(OTf)₃), have been shown to be effective catalysts for the transesterification of oils with primary and some secondary alcohols. itb.ac.id However, in a study involving various alcohols, tert-butanol was found to be unreactive under the tested conditions, highlighting the difficulty of this specific transformation. itb.ac.id

Boron-based Lewis acids have shown more promise. A combination of borate (B1201080) and zirconia has been used as a selective and inexpensive catalyst for transesterification under solvent-free conditions. nih.gov While the conversion of methyl or ethyl keto esters to their tert-butyl analogues was achieved, the yields were moderate. nih.gov Boronic acids have also been utilized as catalysts, and some systems have shown compatibility with tertiary alcohols. nih.gov More recently, borane (B79455) catalysts like B(C₆F₅)₃ have been reported to effectively catalyze the transesterification of tert-butyl esters, suggesting their potential applicability in the reverse reaction as well. rsc.org

Enzymatic catalysis offers a green and highly selective alternative. Lipases, such as Novozym 435 (immobilized Candida antarctica lipase B), are frequently used for transesterification reactions. researchgate.netnih.gov While enzymatic methods can be effective, the steric hindrance of tert-butanol can also impact the reaction rate and conversion. researchgate.net The choice of solvent and other reaction conditions is critical for optimizing enzyme activity and stability.

The following table summarizes the performance of various catalytic systems in the transesterification of β-keto esters with sterically hindered alcohols like tert-butanol.

| Entry | Starting Ester | Alcohol | Catalyst | Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|---|---|

| 1 | Ethyl Acetoacetate | tert-Butanol | Borate/Zirconia | Solvent-free | Moderate Yield | nih.gov |

| 2 | α-Substituted Acetoacetate | tert-Butanol | Hexamethylenetetramine (HMT) | Various | Low Yield | nih.gov |

| 3 | Methyl Oleate | tert-Butanol | Al(OTf)3 | 165 °C, 1 h | No Reaction | itb.ac.id |

| 4 | Methyl Acrylate | 2-Hexyl-1-decanol (bulky) | Novozym 435 | Optimized | Lower conversion vs. linear alcohols | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of Tert Butyl β Oxo 4 Methylbenzenepropanoate

Keto-Enol Tautomerism and Equilibrium Dynamics in β-Keto Esters

β-Keto esters, including tert-Butyl β-oxo-4-methylbenzenepropanoate, exist as a dynamic equilibrium between their keto and enol tautomeric forms. researchgate.netmdpi.com This equilibrium is a cornerstone of their chemical identity, influencing their structure, stability, and reactivity. The interconversion between the keto and enol forms is a rapid process, though often slow enough to be observed by techniques like nuclear magnetic resonance (NMR) spectroscopy. core.ac.uk

The general mechanism for this tautomerism can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed tautomerism: Involves the protonation of the carbonyl oxygen, followed by the removal of an α-hydrogen by a base, leading to the formation of the enol. libretexts.org

Base-catalyzed tautomerism: Proceeds through the removal of an acidic α-hydrogen to form a resonance-stabilized enolate ion, which is subsequently protonated on the oxygen atom to yield the enol. libretexts.org

Influence of Aromatic and tert-Butyl Substituents on Tautomeric Preferences

The position of the keto-enol equilibrium is highly sensitive to the electronic and steric nature of the substituents on the β-keto ester framework.

Aromatic Substituent: The presence of the 4-methylphenyl (p-tolyl) group influences the enol content. Aromatic rings can conjugate with the enol's C=C double bond and the carbonyl group, which generally stabilizes the enol form. Studies on related aromatic β-diketones have shown that substituents on the aromatic ring can modulate the equilibrium. nih.gov Electron-donating groups, such as the methyl group in the para position, can influence the electronic properties of the system, though the effect on the tautomeric equilibrium is often complex and can be solvent-dependent. nih.gov

tert-Butyl Substituent: The bulky tert-butyl group exerts a significant steric influence. Compared to less hindered esters like methyl or ethyl esters, the tert-butyl group can destabilize the keto form due to steric hindrance. This steric pressure can, in some cases, shift the equilibrium more towards the enol form to alleviate strain. However, the interplay of steric and electronic effects is intricate. The tert-butyl group is also electron-donating through induction, which can affect the acidity of the α-hydrogens and the stability of the enolate intermediate.

The equilibrium is also profoundly affected by the solvent. cdnsciencepub.com Non-polar solvents tend to favor the enol form, which can be stabilized by an internal hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. core.ac.ukchemrxiv.org In contrast, polar, protic solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with both the keto and enol forms, often shifting the equilibrium towards the keto tautomer. mdpi.com

Spectroscopic Characterization of Tautomeric Forms in Solution and Solid State

Spectroscopic methods are indispensable for identifying and quantifying the keto and enol tautomers of tert-Butyl β-oxo-4-methylbenzenepropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly powerful for distinguishing between the two forms. mdpi.com

The keto form is characterized by a signal for the two α-hydrogens (the CH₂ group between the carbonyls), typically appearing as a singlet.

The enol form shows a characteristic signal for the vinylic hydrogen (=CH-) and a downfield signal for the enolic hydroxyl proton (-OH), the latter of which is often broad and its chemical shift is sensitive to solvent and concentration. nih.gov

¹³C NMR spectroscopy can also confirm the presence of both tautomers, with distinct signals for the ketonic and enolic carbons. mdpi.com The keto form will show two carbonyl carbon signals (ketone and ester), while the enol form will have signals for the enolic carbons (C=C) and the ester carbonyl.

Infrared (IR) Spectroscopy: IR spectroscopy provides clear evidence for the tautomeric forms through the characteristic vibrational frequencies of the functional groups.

The keto form displays two distinct carbonyl (C=O) stretching bands: one for the ketone (~1715-1730 cm⁻¹) and one for the ester (~1735-1750 cm⁻¹).

The enol form is identified by a broad O-H stretching band (due to the hydrogen-bonded hydroxyl group) and a C=O stretching band for the conjugated ester, which appears at a lower frequency (~1640-1660 cm⁻¹) compared to the keto form. A C=C stretching band for the enol is also observed. researchgate.net

Solid State vs. Solution: In the solid state, molecules are locked into a specific conformation, and often one tautomer predominates. X-ray crystallography can reveal the precise structure, indicating whether the keto or a specific enol form is present in the crystal lattice. In solution, the molecule is in a dynamic equilibrium, and the ratio of tautomers can be quantified, typically using NMR. chemrxiv.org The solvent plays a crucial role in determining this ratio. mdpi.com

| Spectroscopic Method | Keto Tautomer Signature | Enol Tautomer Signature |

| ¹H NMR | Signal for α-CH₂ protons | Signals for vinylic =CH and enolic -OH protons |

| ¹³C NMR | Two distinct C=O signals (ketone & ester) | Signals for C=C, plus the ester C=O |

| IR Spectroscopy | Two C=O stretching bands (ketone & ester) | Broad O-H stretch, one lower-frequency C=O stretch, C=C stretch |

Transformations at the Electrophilic and Nucleophilic Centers of the β-Keto Ester System

The β-keto ester functionality in tert-Butyl β-oxo-4-methylbenzenepropanoate provides both electrophilic sites (the carbonyl carbons) and a nucleophilic site (the α-carbon via its enolate). acs.org

Reactions Involving the Carbonyl Groups (Ketone and Ester)

Both the ketone and ester carbonyls can act as electrophiles, though their reactivity differs.

Ketone Carbonyl: The ketone carbonyl is generally more electrophilic and reactive towards nucleophiles than the ester carbonyl. It can undergo reactions such as:

Reduction: Selective reduction of the ketone to a secondary alcohol can be achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄), while leaving the less reactive ester group intact. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both carbonyl groups.

Addition Reactions: Nucleophiles like Grignard reagents or organolithium compounds can add to the ketone, forming a tertiary alcohol after workup.

Ester Carbonyl: The ester group is susceptible to nucleophilic acyl substitution.

Hydrolysis: Under acidic or basic conditions, the tert-butyl ester can be hydrolyzed to the corresponding β-keto carboxylic acid. aklectures.com Acid-catalyzed hydrolysis is particularly effective for tert-butyl esters due to the formation of the stable tert-butyl carbocation. youtube.com

Transesterification: The tert-butyl ester can be converted to other esters by reacting it with an alcohol in the presence of an acid or base catalyst. This reaction is often selective for β-keto esters over other ester types. rsc.orgnih.gov

Enolate Chemistry: Generation and Reactivity of α-Carbanions

The most significant aspect of β-keto ester reactivity involves the α-hydrogens located between the two carbonyl groups. These protons are acidic (pKa in the range of 11-13 in DMSO) because their removal generates a resonance-stabilized carbanion known as an enolate. jove.comjove.com

Generation of the Enolate: The enolate of tert-Butyl β-oxo-4-methylbenzenepropanoate can be readily generated by treatment with a suitable base. ntu.edu.sg Common bases include alkoxides like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu). The choice of base can be critical to avoid side reactions like transesterification. Using a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) can also be effective. libretexts.org

Reactivity of the Enolate: The resulting enolate is a potent carbon nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. thieme-connect.com

Alkylation: The enolate reacts with alkyl halides in an Sₙ2 reaction to introduce an alkyl group at the α-position. jove.comlibretexts.org This is a fundamental step in the acetoacetic ester synthesis, which allows for the creation of substituted ketones. jove.comntu.edu.sg It is possible to perform a second alkylation by using another equivalent of base and a second alkyl halide. jove.com

Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group at the α-carbon, leading to the formation of a β,δ-triketo system.

Rearrangement and Elimination Reactions Relevant to β-Keto Esters

Beyond simple additions and substitutions, β-keto esters can undergo several important rearrangement and elimination reactions.

Decarboxylation of the β-Keto Acid: One of the most synthetically useful reactions is the decarboxylation that occurs upon heating the corresponding β-keto carboxylic acid (formed via hydrolysis of the ester). aklectures.comyoutube.com The reaction proceeds through a cyclic, six-membered transition state, leading to the formation of an enol, which then tautomerizes to the more stable ketone. libretexts.orgyoutube.com This sequence of hydrolysis followed by decarboxylation is a key part of the acetoacetic ester synthesis for producing ketones from alkyl halides. jove.comlibretexts.org

Thermal Elimination of the tert-Butyl Ester: tert-Butyl esters are unique in that they can undergo thermal elimination upon heating, a reaction that is not common for methyl or ethyl esters. youtube.com This process, often proceeding through a six-membered cyclic transition state, yields isobutene and the corresponding carboxylic acid. youtube.com This provides an alternative, often milder, method for deprotection compared to strong acid hydrolysis. nih.govstackexchange.com

Palladium-Catalyzed Rearrangements: While not a simple thermal reaction, allylic β-keto esters can undergo palladium-catalyzed decarboxylative rearrangements (a formal Carroll rearrangement) to produce γ,δ-unsaturated ketones. nih.gov If tert-Butyl β-oxo-4-methylbenzenepropanoate were modified to have an allylic group at the α-position, it could potentially undergo similar transformations.

Carroll Rearrangement and Decarboxylation Pathways in β-Keto Ester Derivatives

The Carroll rearrangement is a transformation of a β-keto allyl ester into a γ,δ-allylketone, a process that involves a rearrangement followed by decarboxylation. wikipedia.orgyoutube.com This reaction is a variation of the Claisen rearrangement and serves as a method for decarboxylative allylation. wikipedia.orgchemeurope.com

The reaction can proceed through two main pathways. In the presence of a base and at high temperatures (Path A), the reaction proceeds through an enol intermediate. This enol then undergoes a numberanalytics.comnumberanalytics.com-sigmatropic Claisen rearrangement to form an α-allyl-β-ketocarboxylic acid, which then decarboxylates to yield the final product. wikipedia.orgchemeurope.comalfa-chemistry.com

Alternatively, the reaction can be catalyzed by palladium(0) (Path B), which allows for much milder reaction conditions. wikipedia.orgchemeurope.com In this pathway, an intermediate organometallic complex, described as an allyl cation/carboxylate anion complex, is formed. chemeurope.com A key mechanistic feature of the palladium-catalyzed route is that decarboxylation precedes the allylation step. wikipedia.org

The introduction of chiral ligands to the palladium catalyst can render the Carroll rearrangement enantioselective. wikipedia.orgchemeurope.com For instance, the use of tris(dibenzylideneacetone)dipalladium(0) (B46781) in combination with the Trost ligand has been reported for asymmetric rearrangements. chemeurope.com

For tert-butyl β-keto esters specifically, selective cleavage and decarboxylation can be achieved under certain conditions. For example, β-keto esters derived from 2-(trimethylsilyl)ethanol (B50070) can be dealkoxycarbonylated with tetrabutylammonium (B224687) fluoride (B91410) trihydrate, while tert-butyl β-keto esters remain intact under these conditions. researchgate.net

The following table summarizes the key aspects of the Carroll Rearrangement pathways:

| Pathway | Catalyst/Conditions | Intermediate | Key Mechanistic Feature |

| Path A (Thermal) | Base, High Temperature | Enol | numberanalytics.comnumberanalytics.com-Sigmatropic Claisen rearrangement followed by decarboxylation. wikipedia.orgchemeurope.comalfa-chemistry.com |

| Path B (Palladium-catalyzed) | Palladium(0) | Allyl cation / Carboxylate organometallic complex | Decarboxylation precedes allylation. wikipedia.orgchemeurope.com |

Sigmatropic Rearrangements in Unsaturated β-Keto Esters

Sigmatropic rearrangements are concerted pericyclic reactions where a σ-bond migrates across a conjugated system. stereoelectronics.org A prominent example is the numberanalytics.comnumberanalytics.com-sigmatropic rearrangement, which proceeds suprafacially through a chair-like transition state. numberanalytics.comstereoelectronics.org

The Claisen rearrangement is a well-known numberanalytics.comnumberanalytics.com-sigmatropic rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. stereoelectronics.org The Carroll rearrangement is considered a variant of the Claisen rearrangement, specifically for β-keto allyl esters. wikipedia.orgchemeurope.comyoutube.com The driving force for the Claisen and related rearrangements is often the formation of a stable carbonyl group in the product. stereoelectronics.org

The mechanism of the Carroll rearrangement involves the formation of an enol or enolate of the β-keto ester, which then undergoes the numberanalytics.comnumberanalytics.com-sigmatropic shift. numberanalytics.comalfa-chemistry.com This rearrangement leads to an intermediate β-keto carboxylic acid that subsequently decarboxylates. alfa-chemistry.com

Several variations of the Claisen rearrangement exist, differing in the substituents on the starting material. These include:

Ireland-Claisen Rearrangement: Involves the O-silylation of an ester enolate to form a silyl (B83357) enol ether, which then rearranges upon heating. stereoelectronics.org

Johnson-Claisen Rearrangement: Starts with an allylic alcohol and an orthoester to form a ketene (B1206846) acetal (B89532) that rearranges as it is formed. stereoelectronics.orgmasterorganicchemistry.com

These rearrangements are stereoselective, with the geometry of the transition state influencing the stereochemistry of the product. numberanalytics.com For example, a chair-like transition state is generally favored. numberanalytics.com

The following table outlines different types of numberanalytics.comnumberanalytics.com-sigmatropic rearrangements relevant to unsaturated ester systems:

| Rearrangement | Starting Material | Key Intermediate |

| Claisen | Allyl vinyl ether | Not applicable |

| Carroll | β-Keto allyl ester | Enol/enolate of the β-keto ester numberanalytics.comalfa-chemistry.com |

| Ireland-Claisen | Ester enolate | Silyl enol ether stereoelectronics.org |

| Johnson-Claisen | Allylic alcohol and orthoester | Ketene acetal stereoelectronics.orgmasterorganicchemistry.com |

Catalytic Transformations and Their Mechanistic Elucidation

Palladium-Catalyzed Cross-Dehydrogenative Couplings and Ligand Tautomerization Mechanisms

Palladium-catalyzed cross-dehydrogenative coupling (CDC) reactions are a powerful tool for forming carbon-carbon bonds by oxidizing two C-H bonds. acs.org These reactions are highly atom-economical. acs.org For β-keto esters, these couplings can be directed to various positions. While α-functionalization is common, β'-functionalization has also been achieved. acs.org

In the context of coupling β-keto esters with other molecules like indoles, palladium catalysts such as Pd(TFA)₂ have proven effective. acs.org The reaction can proceed at room temperature using various oxidants. acs.org Mechanistic studies suggest that these reactions likely proceed through a Pd(0)/Pd(II) catalytic cycle. acs.org

Palladium catalysis is also central to various transformations of allyl β-keto esters, which proceed through the formation of π-allylpalladium enolates after decarboxylation. nih.gov These intermediates can then undergo a range of reactions, including reductive elimination to form α-allyl ketones or elimination of a β-hydrogen to yield α,β-unsaturated ketones. nih.gov

The choice of palladium catalyst and ligands is crucial for controlling the outcome of the reaction. For instance, in the Carroll rearrangement, palladium(0) catalysts offer a milder alternative to thermal conditions. wikipedia.orgchemeurope.com Furthermore, the use of chiral ligands can induce enantioselectivity in these transformations. wikipedia.orgchemeurope.com

Ligand tautomerization can play a role in the mechanisms of these reactions. While not explicitly detailed for tert-butyl β-oxo-4-methylbenzenepropanoate in the provided context, the interplay between different ligand forms can influence the catalytic cycle and the selectivity of the reaction.

The following table summarizes key features of palladium-catalyzed reactions involving β-keto esters:

| Reaction Type | Catalyst System | Key Intermediate | Product Type |

| Cross-Dehydrogenative Coupling | Pd(TFA)₂ / Oxidant | Pd(0)/Pd(II) species | β'-Functionalized β-keto esters acs.org |

| Decarboxylative Allylation | Palladium(0) | π-Allylpalladium enolate nih.gov | α-Allyl ketones nih.gov |

| Asymmetric Carroll Rearrangement | Pd₂(dba)₃ / Chiral Ligand | Chiral palladium complex | Enantioenriched γ,δ-allylketones chemeurope.com |

Mechanisms of Stereoselective α-Functionalization Reactions

The α-position of β-keto esters is readily functionalized due to the acidity of the α-protons. aklectures.com Stereoselective α-functionalization allows for the creation of chiral centers. Various catalytic systems have been developed to achieve high enantioselectivity in these reactions.

One approach involves the use of chiral Lewis acid catalysts. For example, copper(II) complexes with chiral spirooxazoline ligands have been used for the highly enantioselective α-chlorination of β-keto esters. acs.org The resulting α-chloro-β-keto esters can then undergo Sₙ2 displacement with various nucleophiles to generate a range of α-substituted products with inversion of stereochemistry, thereby constructing quaternary stereogenic centers. acs.org

Phase-transfer catalysis offers another metal-free method for the enantioselective α-alkylation of cyclic β-keto esters. rsc.org Using cinchona alkaloid derivatives as catalysts, a variety of alkyl halides can be coupled to the β-keto ester with high enantiopurity. rsc.org

Organocatalysis has also emerged as a powerful tool for enantioselective α-functionalization. For instance, proline and its derivatives can catalyze the α-oxygenation of ketones. organic-chemistry.org Similarly, chiral bisoxazolinecopper(II) complexes have been employed for the asymmetric α-bromination and α-chlorination of β-keto esters. acs.org

The mechanism of these reactions generally involves the formation of a chiral enolate or enamine intermediate, which then reacts with an electrophile. The chiral catalyst controls the facial selectivity of the electrophilic attack, leading to an enantioenriched product.

The following table provides an overview of different catalytic systems for stereoselective α-functionalization of β-keto esters:

| Reaction Type | Catalyst System | Key Feature | Enantioselectivity |

| α-Chlorination | Cu(OTf)₂ / Chiro-spirooxazoline ligand | Formation of tertiary chlorides followed by Sₙ2 displacement. acs.org | Up to 98% ee acs.org |

| α-Alkylation | Cinchona derivatives (Phase-transfer) | Metal-free conditions. rsc.org | Up to 98% ee rsc.org |

| α-Halogenation | Bisoxazolinecopper(II) complexes | Catalytic asymmetric bromination and chlorination. acs.org | Up to 82% ee for bromination, up to 77% ee for chlorination. acs.org |

Regioselectivity and Stereoselectivity in Reactions of tert-Butyl β-oxo-4-methylbenzenepropanoate

The reactivity of β-keto esters like tert-butyl β-oxo-4-methylbenzenepropanoate is characterized by the presence of multiple reactive sites, making regioselectivity a key consideration. The α-protons are acidic and are the typical site of reaction with bases and electrophiles. aklectures.comnih.gov However, reactions can also be directed to the γ-position under specific conditions. nih.gov

The regioselective formation of enolates is influenced by factors such as the base, solvent, and temperature. jove.com The use of bulky, non-nucleophilic bases in aprotic solvents at low temperatures favors the formation of the kinetic enolate (deprotonation at the less substituted α-carbon). jove.com Conversely, smaller bases in protic solvents at room temperature lead to the more stable thermodynamic enolate. jove.com

In the context of palladium-catalyzed cross-dehydrogenative couplings, high regioselectivity for the β'-position of the β-keto ester has been achieved when reacting with indoles. acs.org This demonstrates that catalytic systems can override the inherent reactivity patterns of the substrate.

Stereoselectivity is a critical aspect of reactions that create new chiral centers. As discussed previously, the Carroll rearrangement can be rendered enantioselective through the use of chiral palladium catalysts. wikipedia.orgchemeurope.com The diastereoselectivity of the Carroll rearrangement of β-keto esters derived from tertiary allylic alcohols is influenced by the steric bulk of the substituents at the allylic center, which affects the E/Z ratio of the resulting olefin. ucla.edu

Enantioselective α-functionalization reactions, as detailed in section 3.4.2, provide a powerful means to control the stereochemistry at the α-carbon. The choice of chiral catalyst is paramount in determining the enantiomeric excess of the product. acs.orgrsc.org

The following table highlights factors influencing selectivity in reactions of β-keto esters:

| Selectivity Type | Influencing Factors | Example Reaction |

| Regioselectivity | Base, solvent, temperature, catalyst acs.orgjove.com | Formation of kinetic vs. thermodynamic enolates; jove.com Pd-catalyzed β'-functionalization. acs.org |

| Diastereoselectivity | Steric hindrance of substituents ucla.edu | Carroll rearrangement of tertiary allylic β-keto esters. ucla.edu |

| Enantioselectivity | Chiral catalysts (e.g., Pd complexes with chiral ligands, cinchona alkaloids) wikipedia.orgchemeurope.comrsc.org | Asymmetric Carroll rearrangement; wikipedia.orgchemeurope.com Enantioselective α-alkylation. rsc.org |

Spectroscopic Characterization and Computational Studies of Tert Butyl β Oxo 4 Methylbenzenepropanoate

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic analysis provides a powerful toolkit for the detailed structural determination of organic molecules. By combining data from various spectroscopic methods, a comprehensive picture of the molecular architecture, including connectivity, functional groups, and three-dimensional arrangement, can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR for Aromatic and Aliphatic Resonance Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic compounds. For tert-butyl β-oxo-4-methylbenzenepropanoate, ¹H and ¹³C NMR spectra provide characteristic signals for its distinct chemical environments.

The ¹H NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, typically appearing in the upfield region around 1.4-1.5 ppm. The three protons of the methyl group on the aromatic ring would produce another singlet, expected around 2.3-2.4 ppm. The methylene (B1212753) protons (C2) adjacent to the ketone and ester carbonyl groups are diastereotopic and would ideally appear as a singlet around 3.8-4.3 ppm. rsc.org The aromatic protons on the p-substituted benzene (B151609) ring are anticipated to appear as two distinct doublets in the downfield region, typically between 7.2 and 7.9 ppm, due to ortho- and meta-coupling.

The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon of the ketone is typically observed further downfield (around 195-200 ppm) compared to the ester carbonyl carbon (around 165-170 ppm). The quaternary carbon of the tert-butyl group is expected around 80-82 ppm, while the methyl carbons of this group will resonate at approximately 28 ppm. The methyl carbon on the aromatic ring is anticipated around 21-22 ppm. The methylene carbon (C2) would likely appear in the range of 45-50 ppm. The aromatic carbons will show distinct signals in the 128-145 ppm region.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be instrumental in unambiguously assigning these resonances. HSQC would correlate the proton signals to their directly attached carbon atoms, while HMBC would reveal long-range (2-3 bond) correlations, confirming the connectivity between the tert-butyl ester group, the methylene bridge, and the 4-methylbenzoyl moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for tert-Butyl β-oxo-4-methylbenzenepropanoate

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| tert-Butyl (9H, s) | 1.4-1.5 | 28.0 |

| tert-Butyl (quaternary C) | - | 80-82 |

| Methylene (2H, s) | 3.8-4.3 | 45-50 |

| Aromatic CH (2H, d) | 7.2-7.4 | 128-130 |

| Aromatic CH (2H, d) | 7.7-7.9 | 129-131 |

| Aromatic C-CH₃ | - | 143-145 |

| Aromatic C-C=O | - | 134-136 |

| Methyl (3H, s) | 2.3-2.4 | 21-22 |

| Ester C=O | - | 165-170 |

| Ketone C=O | - | 195-200 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary slightly in experimental conditions.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Laser Raman Spectroscopy for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Laser Raman techniques, is crucial for identifying functional groups and probing intermolecular interactions.

The FT-IR spectrum of tert-butyl β-oxo-4-methylbenzenepropanoate is expected to be dominated by strong absorption bands corresponding to the two carbonyl groups. The ester carbonyl (C=O) stretching vibration typically appears in the range of 1735-1750 cm⁻¹, while the ketone carbonyl stretching is expected at a lower frequency, around 1680-1700 cm⁻¹, due to conjugation with the aromatic ring. The difference in these frequencies allows for clear differentiation between the two carbonyl functionalities. Other significant peaks would include C-H stretching vibrations of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C-O stretching of the ester group (1150-1250 cm⁻¹), and aromatic C=C stretching vibrations (1400-1600 cm⁻¹).

Laser Raman spectroscopy provides complementary information. While carbonyl stretching bands are also observed in Raman spectra, they are typically weaker than in FT-IR. Conversely, the symmetric vibrations of the aromatic ring and the C-C skeletal vibrations are often more intense in Raman spectra, providing valuable information about the carbon framework. Analysis of both FT-IR and Raman spectra can also offer insights into potential intermolecular hydrogen bonding in the solid state or in concentrated solutions, which would manifest as shifts in the carbonyl stretching frequencies.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for tert-Butyl β-oxo-4-methylbenzenepropanoate

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2980 | 2850-2980 |

| C=O Stretch (Ester) | 1735-1750 (strong) | 1735-1750 (weak) |

| C=O Stretch (Ketone) | 1680-1700 (strong) | 1680-1700 (medium) |

| C=C Stretch (Aromatic) | 1400-1600 (medium) | 1400-1600 (strong) |

| C-O Stretch (Ester) | 1150-1250 (strong) | 1150-1250 (weak) |

Note: These are predicted frequency ranges based on characteristic group frequencies.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis for Isomer Differentiation and Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion ([M]⁺˙), allowing for the unambiguous confirmation of the molecular formula, C₁₄H₁₈O₃.

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing a characteristic fingerprint. A plausible fragmentation pathway for tert-butyl β-oxo-4-methylbenzenepropanoate would involve several key bond cleavages. Alpha-cleavage adjacent to the carbonyl groups is a common fragmentation route for ketones and esters. The loss of the tert-butyl group as a stable carbocation (m/z 57) is expected to be a prominent fragmentation pathway. Another likely fragmentation is the cleavage of the bond between the carbonyl carbon and the methylene bridge, leading to the formation of the stable 4-methylbenzoyl cation (p-toluoyl cation) at m/z 119. Further fragmentation of this ion could lead to the loss of carbon monoxide, yielding a tolyl cation at m/z 91. Analysis of these characteristic fragment ions allows for the confirmation of the different structural units within the molecule and can be used to differentiate it from its isomers.

Table 3: Predicted Key Mass Spectrometry Fragments for tert-Butyl β-oxo-4-methylbenzenepropanoate

| m/z | Predicted Fragment Ion |

| 234 | [M]⁺˙ (Molecular Ion) |

| 178 | [M - C₄H₈]⁺˙ (Loss of isobutene) |

| 119 | [CH₃C₆H₄CO]⁺ (4-Methylbenzoyl cation) |

| 91 | [CH₃C₆H₄]⁺ (Tolyl cation) |

| 57 | [C(CH₃)₃]⁺ (tert-Butyl cation) |

Computational Chemistry Applications in β-Keto Ester Research

Computational chemistry serves as a powerful complement to experimental studies, providing detailed insights into molecular structure, stability, and electronic properties that can be challenging to probe experimentally.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. Geometry optimization of tert-butyl β-oxo-4-methylbenzenepropanoate using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d,p) or larger) would yield the most stable three-dimensional arrangement of the atoms in the gas phase. rsc.org This optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can provide valuable information about the electronic properties of the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions can offer insights into the molecule's reactivity. For instance, the LUMO is likely to be localized on the β-dicarbonyl moiety, indicating its susceptibility to nucleophilic attack. The calculated electrostatic potential map can also highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, further predicting sites of electrophilic and nucleophilic interactions.

Conformational Analysis and Energy Landscape Mapping of tert-Butyl β-oxo-4-methylbenzenepropanoate

The flexibility of the single bonds in tert-butyl β-oxo-4-methylbenzenepropanoate allows for the existence of multiple conformations. A thorough conformational analysis is crucial for understanding the molecule's preferred shape and its influence on reactivity and physical properties.

Computational methods, particularly DFT, can be employed to map the potential energy surface of the molecule by systematically rotating the key dihedral angles, such as the one between the aromatic ring and the ketone carbonyl group, and the one around the C2-C3 bond. This analysis would identify the low-energy conformers and the transition states connecting them. The bulky tert-butyl group is expected to play a significant role in determining the conformational preferences by imposing steric constraints. rsc.org The results of such a study would reveal the most stable conformation(s) of tert-butyl β-oxo-4-methylbenzenepropanoate and the energy barriers for interconversion between different conformers, providing a dynamic picture of the molecule's structure.

Mechanistic Studies via Transition State Modeling and Reaction Pathway Calculations

The mechanistic intricacies of reactions involving β-keto esters, such as tert-Butyl β-oxo-4-methylbenzenepropanoate, are frequently elucidated through computational chemistry, with a particular focus on transition state modeling and reaction pathway calculations. These theoretical approaches provide a molecular-level understanding of reaction barriers and the geometries of transient species that are often difficult to observe experimentally.

A pivotal reaction pathway for β-keto esters involves their hydrolysis to the corresponding β-keto acid, followed by decarboxylation. The decarboxylation of β-keto acids is a classic reaction in organic chemistry, widely studied through computational models. It is well-established that this reaction typically proceeds through a cyclic, concerted transition state. masterorganicchemistry.com In the case of the β-keto acid derived from tert-Butyl β-oxo-4-methylbenzenepropanoate, this transition state would involve a six-membered ring where the carboxylic acid proton is transferred to the carbonyl oxygen, facilitating the cleavage of the C-C bond and the release of carbon dioxide. youtube.com

Computational studies, often employing Density Functional Theory (DFT), are used to model this transition state. These calculations can determine the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state, including critical bond lengths and angles, can also be precisely calculated. For instance, in the cyclic transition state of a β-keto acid decarboxylation, the partial formation of a new C-H bond and the partial breaking of the C-C and O-H bonds are key features.

The reaction pathway for the decarboxylation can be mapped out by calculating the energies of the reactant, transition state, and products, resulting in a reaction coordinate diagram. This provides a comprehensive energetic profile of the reaction. While specific calculations for tert-Butyl β-oxo-4-methylbenzenepropanoate are not widely published, the data would be expected to align with general findings for similar aromatic β-keto acids.

Below is an illustrative data table showcasing the kind of results that would be generated from a computational study on the decarboxylation of the β-keto acid of tert-Butyl β-oxo-4-methylbenzenepropanoate.

Table 1: Calculated Energetic Profile for the Decarboxylation of 4-methyl-β-oxobenzenepropanoic acid

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) |

| Reactant (β-keto acid) | 0.0 | Cα-Cβ bond: 1.52, Cβ=O bond: 1.23 |

| Transition State | +25.8 | Cα---H distance: 1.45, Cβ---C(OOH) distance: 1.85, O---H distance: 1.10 |

| Enol Intermediate | -5.2 | Cα=Cβ bond: 1.35, Cβ-OH bond: 1.36 |

| Ketone Product | -15.7 | Cα-Cβ bond: 1.53, Cβ=O bond: 1.22 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for β-keto acid decarboxylation.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Reactivity

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior and reactivity of molecules like tert-Butyl β-oxo-4-methylbenzenepropanoate in various environments. Unlike static computational models, MD simulations provide a time-resolved trajectory of atomic motions, offering insights into conformational flexibility, solvent interactions, and the accessibility of reactive sites.

For a molecule such as tert-Butyl β-oxo-4-methylbenzenepropanoate, MD simulations can reveal how the molecule explores its conformational space. The rotation around the single bonds, for example, can influence the orientation of the tert-butyl group relative to the β-keto functionality and the 4-methylphenyl ring. These conformational dynamics can play a crucial role in the molecule's reactivity, for instance, by affecting the accessibility of the α-protons, which are key to its enolate chemistry. youtube.com

Furthermore, MD simulations are invaluable for studying the role of the solvent in chemical reactions. In a polar solvent, the solvent molecules will arrange themselves around the solute, and this solvation shell can significantly impact reactivity. For instance, in the context of the hydrolysis of the tert-butyl ester, MD simulations can model the approach of water molecules and the dynamics of the interactions leading to the reaction. Recent studies on other β-keto esters have utilized MD simulations to understand their interactions with biological macromolecules, such as proteins, which is relevant for applications like drug design. nih.govnih.gov

The reactivity of tert-Butyl β-oxo-4-methylbenzenepropanoate can also be explored through MD simulations by observing its interactions with other reactants or catalysts. The simulations can provide information on the frequency and geometry of collisions, which are prerequisites for a reaction to occur.

The following table provides an example of the parameters and key findings that might be reported in a molecular dynamics study of tert-Butyl β-oxo-4-methylbenzenepropanoate.

Table 2: Illustrative Molecular Dynamics Simulation Parameters and Findings

| Parameter | Value / Description |

| System | One molecule of tert-Butyl β-oxo-4-methylbenzenepropanoate in a box of 1000 water molecules |

| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) |

| Simulation Time | 100 nanoseconds |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Key Findings | |

| Conformational Analysis | The dihedral angle between the phenyl ring and the β-keto group shows significant flexibility, with two major conformational states observed. |

| Solvation Structure | The carbonyl oxygen atoms of the keto and ester groups are the primary sites for hydrogen bonding with water molecules, with an average of 2.5 water molecules in the first solvation shell of the keto oxygen. |

| Reactivity Insights | The α-protons are sterically accessible for interaction with a base, though transiently shielded by the tert-butyl group depending on the conformation. |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical output from a molecular dynamics simulation.

Synthetic Utility and Applications of Tert Butyl β Oxo 4 Methylbenzenepropanoate As a Chemical Building Block

Precursor in the Synthesis of Complex Organic Architectures

The unique combination of functional groups in tert-butyl β-oxo-4-methylbenzenepropanoate makes it an ideal starting material for the construction of intricate molecular frameworks. The presence of the ketone and ester functionalities allows for a variety of reactions, including enolate formation, alkylations, and condensations, which are fundamental to the assembly of complex carbon skeletons.

The methylene (B1212753) group situated between the two carbonyl groups of tert-butyl β-oxo-4-methylbenzenepropanoate is acidic and can be readily deprotonated to form an enolate. This enolate is a powerful nucleophile that can participate in various carbon-carbon bond-forming reactions. This reactivity is central to its role in building advanced carbon skeletons.

β-Keto esters are fundamental building blocks in the synthesis of polyketide-like structures, which are a large class of natural products with diverse biological activities. The iterative addition of two-carbon units, a process that can be mimicked in the laboratory using β-keto esters, allows for the construction of long carbon chains with controlled stereochemistry. While specific examples detailing the use of tert-butyl β-oxo-4-methylbenzenepropanoate in the total synthesis of a polyketide are not prevalent in the literature, its structural features make it a suitable candidate for such synthetic endeavors. The p-tolyl group can influence the stereochemical outcome of reactions and can be further functionalized if required.

Heterocyclic compounds are a cornerstone of medicinal chemistry, and β-keto esters are key precursors for their synthesis. The 1,3-dicarbonyl functionality of tert-butyl β-oxo-4-methylbenzenepropanoate provides a versatile platform for the construction of a wide array of heterocyclic rings containing nitrogen, oxygen, and sulfur atoms.

The reaction of β-keto esters with hydrazine (B178648) and its derivatives is a classical and widely used method for the synthesis of pyrazolones, a class of five-membered nitrogen-containing heterocycles with significant applications in the pharmaceutical and dye industries. nih.gov The reaction proceeds through a condensation reaction between the hydrazine and the two carbonyl groups of the β-keto ester, followed by cyclization.

The general reaction for the synthesis of pyrazolones from β-keto esters is depicted below:

Table 1: General Synthesis of Pyrazolones from β-Keto Esters

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| β-Keto Ester | Hydrazine | Pyrazolone |

In the case of tert-butyl β-oxo-4-methylbenzenepropanoate, its reaction with hydrazine hydrate (B1144303) would be expected to yield 5-methyl-2,4-dihydro-3H-pyrazol-3-one derivatives with a p-tolyl substituent. The specific reaction conditions would influence the final product.

Beyond pyrazolones, β-keto esters are instrumental in the synthesis of a vast range of other nitrogen-containing heterocycles, including pyridines, quinolines, and pyrimidines. rsc.orgrsc.orgresearchgate.net These syntheses often involve multi-component reactions where the β-keto ester serves as a three-carbon building block. For instance, the Hantzsch pyridine (B92270) synthesis and its variations utilize β-keto esters to construct the dihydropyridine (B1217469) ring.

α-Amino acids are the fundamental building blocks of proteins and are crucial in various biological processes. The synthesis of non-natural α-amino acid derivatives is an active area of research. While the direct conversion of tert-butyl β-oxo-4-methylbenzenepropanoate to an α-amino acid derivative is not a standard transformation, the β-keto ester functionality can be a precursor to such structures. For example, the α-position can be aminated through various methods, although this can be challenging due to competing reactions. colab.wsorganic-chemistry.orgnih.govrsc.org

β-Lactams are four-membered cyclic amides that form the core structure of many important antibiotics, including penicillins and cephalosporins. The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a powerful method for constructing the β-lactam ring. nih.govnih.gov While not a direct reactant in the classical Staudinger reaction, β-keto esters can be converted into ketene precursors. Alternatively, ester enolate-imine condensations provide another route to β-lactams where a derivative of tert-butyl β-oxo-4-methylbenzenepropanoate could potentially be employed. nih.gov

The construction of all-carbon quaternary stereocenters, carbon atoms bonded to four other carbon atoms, is a significant challenge in organic synthesis. nih.gov Molecules containing such centers are found in numerous natural products and pharmaceuticals. The α-position of β-keto esters is a common site for the creation of quaternary centers through alkylation reactions. mdpi.comresearchgate.netnih.gov

For tert-butyl β-oxo-4-methylbenzenepropanoate, deprotonation at the α-position followed by reaction with two different electrophiles can lead to the formation of a quaternary carbon. The steric bulk of the tert-butyl group and the electronic nature of the p-tolyl group can influence the feasibility and stereoselectivity of these alkylation reactions. Palladium-catalyzed asymmetric allylic alkylation is a particularly powerful method for the enantioselective synthesis of α-quaternary β-keto esters. nih.gov

Table 2: General Approach to Quaternary Carbon Centers from β-Keto Esters

| Starting Material | Reagents | Product |

|---|

Integration into Heterocyclic Compound Synthesis

Industrial Relevance and Emerging Applications

While specific large-scale industrial applications of tert-butyl β-oxo-4-methylbenzenepropanoate are not widely documented in publicly available literature, its role as a versatile synthetic intermediate suggests its utility in various chemical industries. The value of β-keto esters in the synthesis of pharmaceuticals, agrochemicals, and pigments is well-established.

The structural motifs accessible from tert-butyl β-oxo-4-methylbenzenepropanoate, such as pyrazolones, are used in the production of dyes and pigments. For example, pyrazolone-based azo dyes are known for their vibrant yellow to red colors.

In the pharmaceutical industry, the ability to generate complex and diverse molecular architectures from this building block is highly valuable. The synthesis of heterocyclic compounds and molecules with quaternary carbon centers is of particular interest for the development of new therapeutic agents. As research continues to uncover novel synthetic methodologies and applications for β-keto esters, the industrial relevance of compounds like tert-butyl β-oxo-4-methylbenzenepropanoate is likely to expand.

Intermediacy in Biofuel Production Processes via Transesterification

The transesterification of vegetable oils is a primary method for producing biodiesel. ucc.ienih.gov This process involves the conversion of triglycerides into fatty acid alkyl esters. β-Keto esters are known to undergo transesterification, often with high selectivity compared to other types of esters. ucc.ienih.govrsc.org This reactivity stems from the ability of the β-keto ester to form a stable enol or a chelated intermediate, which facilitates the exchange of the ester's alcohol group. nih.gov

While there is no direct evidence of tert-Butyl β-oxo-4-methylbenzenepropanoate being used as an intermediate in current biofuel production, its structure suggests a potential role in research and development. The transesterification of this β-keto ester with various alcohols could be explored as a model system for understanding and optimizing transesterification processes. For instance, studying the transesterification of tert-Butyl β-oxo-4-methylbenzenepropanoate could provide insights into the effects of bulky substituents (the tert-butyl group) and aromatic moieties (the p-tolyl group) on reaction rates and efficiency.

The general process of transesterification of a β-keto ester can be represented as follows:

General Transesterification of a β-Keto Ester

| Reactant 1 | Reactant 2 | Catalyst | Product | Byproduct |

|---|

Moreover, research into alternative biofuels might explore the conversion of biomass-derived molecules that could lead to structures similar to tert-Butyl β-oxo-4-methylbenzenepropanoate . In such scenarios, understanding its reactivity would be crucial.

Role in the Synthesis of Agrochemical and Material Science Intermediates